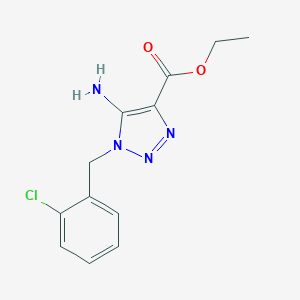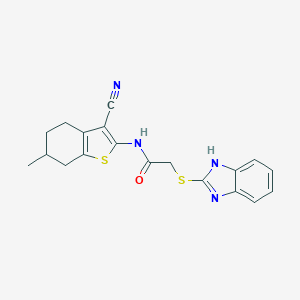
4-(乙酰氨基)苯基甲基(苯基)氨基甲酸酯
描述
“4-(Acetylamino)phenyl methyl(phenyl)carbamate” is an organic compound . It contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide .
Synthesis Analysis
The synthesis of carbamates, such as “4-(Acetylamino)phenyl methyl(phenyl)carbamate”, can be achieved through various methods. One efficient method involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of “4-(Acetylamino)phenyl methyl(phenyl)carbamate” is characterized by several types of bonds and functional groups. It contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis
Carbamates, such as “4-(Acetylamino)phenyl methyl(phenyl)carbamate”, can undergo various chemical reactions. For instance, they can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . They can also be formed from chloroformates and amines .科学研究应用
合成和化学转化
- 1,4-二氢吡啶的合成:含有氨基甲酸酯部分的 1,4-二氢吡啶由羟醛和苯基异氰酸酯合成,随后的反应形成氨基甲酸酯,证明了该化合物在复杂有机合成中的用途 (Habibi、Zolfigol 和 Safaee,2013 年)。
- [4-(氧代乙酰)苯基]氨基甲酸甲酯的转化:该化合物经历各种缩合反应形成吡啶二嗪-4-羧酸酯和其他衍生物,突出了其在化学转化中的多功能性 (Velikorodov 和 Shustova,2017 年)。
分析化学应用
- 高效液相色谱 (HPLC):已开发出涉及 HPLC 的方法来测定 N-苯基氨基甲酸乙酯等物质,展示了该化合物在分析化学中的重要性 (Milchert 和 Paździoch,1994 年)。
生化研究
- 对胆碱酯酶的抑制作用:电化学传感器用于估计苯基氨基甲酸酯(包括类似于 4-(乙酰氨基)苯基甲基(苯基)氨基甲酸酯的化合物)对胆碱酯酶的抑制作用,这与生化和药理学研究相关 (Vorčáková、Štěpánková、Sedlák 和 Vytras,2015 年)。
有机化学应用
- 新型有机化合物的合成:该化合物已被用于合成各种新型有机结构,表明其在创建多样化有机分子中的用途 (Velikorodov、Shustova 和 Nosachev,2017 年)。
药物研究
- 氨基甲酸酯类似物的开发:已开发出类似于盐酸甲基 N-(4'-(9-吖啶氨基)-苯基)氨基甲酸酯的氨基甲酸酯类似物,用于靶向癌症治疗中的拓扑异构酶 II,突出了该化合物在药物应用中的潜力 (Turnbull 等人,1999 年)。
生化分析
Biochemical Properties
4-(Acetylamino)phenyl methyl(phenyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis . The compound interacts with enzymes such as carbamoyltransferases, which facilitate the transfer of carbamoyl groups to amines, forming carbamates. These interactions are crucial for the synthesis of peptides and other complex biomolecules.
Cellular Effects
The effects of 4-(Acetylamino)phenyl methyl(phenyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation levels of histone subtypes . This modification can alter gene expression and impact cellular metabolism, potentially leading to anti-tumorigenic effects.
Molecular Mechanism
At the molecular level, 4-(Acetylamino)phenyl methyl(phenyl)carbamate exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound can inhibit HDAC enzymes, which play a critical role in regulating gene expression by modifying histones . By inhibiting these enzymes, the compound can increase histone acetylation, leading to changes in gene expression and cellular function. Additionally, the compound’s carbamate group can form stable interactions with amines, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Acetylamino)phenyl methyl(phenyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its stability under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 4-(Acetylamino)phenyl methyl(phenyl)carbamate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-tumorigenic properties . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the appropriate dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
4-(Acetylamino)phenyl methyl(phenyl)carbamate is involved in various metabolic pathways. The compound can be metabolized through enzymatic hydrolysis, leading to the formation of metabolites such as 4-aminophenol . These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Acetylamino)phenyl methyl(phenyl)carbamate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic efficacy and minimizing any potential side effects.
Subcellular Localization
The subcellular localization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
属性
IUPAC Name |
(4-acetamidophenyl) N-methyl-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-13-8-10-15(11-9-13)21-16(20)18(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTILJIFLOKCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496931.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methylphenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496932.png)
![[3-Amino-6-(2-furyl)-4-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B496936.png)
![1-[3-Amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridin-2-yl]ethanone](/img/structure/B496937.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B496938.png)

![1-({4-allyl-5-[3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B496941.png)

![10-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B496946.png)
![3-benzyl-6-[2-(4-bromophenyl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496948.png)
![7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496950.png)
![7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496951.png)
![7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496952.png)
![Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B496955.png)